molecular formula C26H28N4O3 B8055295 N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide

N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide

Cat. No. B8055295
M. Wt: 444.5 g/mol
InChI Key: INQUULPXCZAKMS-LPYMAVHISA-N
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Description

N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQUULPXCZAKMS-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/3\C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indol-5-yl]-3-(piperidin-1-yl)propanamide

Q & A

ANone: Unlike conventional inhibitors that target ERK's catalytic activity, DEL-22379 specifically disrupts ERK dimerization. [] This unique approach could potentially lead to fewer side effects compared to traditional ERK inhibitors. []

ANone: While DEL-22379 doesn't affect epidermal growth factor (EGF)-induced ERK phosphorylation, it reduces the phosphorylation of the cytoplasmic ERK substrate RSK1 and increases the phosphorylation of nuclear ERK substrates ELK, FOS, and MYC. [] This suggests that preventing dimerization modulates ERK signaling by shifting its activity from cytoplasmic to nuclear substrates. []

ANone: DEL-22379 demonstrates potent anti-cancer effects, significantly reducing the growth of cancer cell lines with mutant BRAF (V600E) or mutant RAS. [] This growth inhibition is accompanied by increased apoptosis in these cell lines. []

ANone: While the provided abstracts don't explicitly mention the molecular formula and weight, this information can be derived from the given IUPAC name (N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide). Based on the structure, the molecular formula is C26H28N4O3 and the molecular weight is 444.53 g/mol.

ANone: In silico docking studies suggest that DEL-22379 binds to a specific groove within the dimerization interface of ERK2. [] This interaction likely disrupts the formation of ERK dimers, inhibiting downstream signaling.

ANone: The provided abstracts don't offer specific details about the stability of DEL-22379. Stability studies under different storage conditions (temperature, humidity, light exposure) and in various solvents are crucial for understanding its long-term viability and developing suitable formulations.

ANone: Intraperitoneal injection of DEL-22379 effectively reduced cancer progression in mice xenografted with various cancer cell lines, including those with mutations in BRAF or KRAS. [] Notably, DEL-22379 also inhibited tumor growth in mice bearing patient-derived colorectal adenocarcinoma xenografts by promoting cell death. []

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